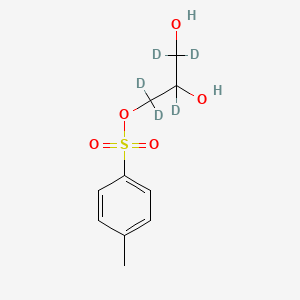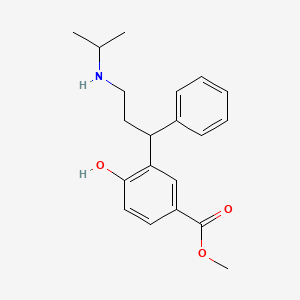
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone, is a synthetic cannabinoid. It is structurally similar to JWH 018, a well-known cannabinoid receptor agonist. This compound is part of the naphthoylindole family and has been studied for its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl side chain.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Naphthalene: The final step involves coupling the methoxyindole with a naphthalene derivative through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .
化学反応の分析
Types of Reactions
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide
Major Products Formed
Hydroxylated Metabolites: Formed through oxidation reactions.
Reduced Analogs: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions
科学的研究の応用
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in forensic toxicology for the detection of synthetic cannabinoids in biological samples
作用機序
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a full agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The compound mimics the action of naturally occurring endocannabinoids, such as anandamide, by binding to these receptors and activating them .
類似化合物との比較
Similar Compounds
JWH 018: The parent compound, known for its potent cannabinoid receptor agonist activity.
JWH 073: Another synthetic cannabinoid with a similar structure but different side chains.
JWH 250: A synthetic cannabinoid with a different core structure but similar biological activity
Uniqueness
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of the methoxy group on the indole ring, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .
特性
IUPAC Name |
(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPINYSBSBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016891 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-49-2 |
Source


|
| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)


![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)



![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

